N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c1-29-14-5-2-12(3-6-14)17-8-9-18-24-25-20(27(18)26-17)30-11-19(28)23-13-4-7-15(21)16(22)10-13/h2-10H,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZRDSCRXTWDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities. The presence of fluorine atoms and a methoxyphenyl group enhances its pharmacological profile.
Pharmacological Profile
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have been reported to inhibit various strains of bacteria such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- Anticancer Properties : Triazole derivatives have been linked to anticancer activity through various mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, certain triazole compounds have demonstrated effectiveness against breast cancer cell lines by disrupting microtubule formation .
- Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds can modulate inflammatory pathways, providing potential therapeutic benefits for inflammatory diseases .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors affecting various biological pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation regulation.
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to the compound :
- Antibacterial Activity Study : A study evaluated the antibacterial effects of triazole derivatives against resistant bacterial strains. The results indicated that some derivatives displayed MIC values significantly lower than conventional antibiotics .
- Anticancer Activity Assessment : In vitro studies on cancer cell lines demonstrated that certain triazole derivatives inhibited cell growth by inducing apoptosis through the activation of caspase pathways. These findings suggest potential for developing new anticancer therapies based on this scaffold .
- Anti-inflammatory Research : Research has shown that triazole compounds can inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could be utilized in treating conditions characterized by chronic inflammation .
Data Summary
The following table summarizes key findings related to the biological activities of triazole derivatives:
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural homology with several analogs listed in and . Key differences lie in substituents on the triazolopyridazine core and the aromatic rings:
Key Findings from Structural Comparisons
Electron-Donating vs. Withdrawing Groups :
- Methoxy (target compound) and ethoxy (891117-12-7) substituents improve solubility compared to chloro (894037-84-4), which is more hydrophobic and may reduce bioavailability .
- Fluorine atoms in the target compound enhance metabolic resistance but may increase toxicity risks .
Impact of Acetamide Modifications :
- The N-(3,4-difluorophenyl) group in the target compound likely improves target selectivity compared to unsubstituted analogs (e.g., 894049-45-7) by introducing steric and electronic effects .
Preparation Methods
Synthesis of the Triazolo[4,3-b]Pyridazine Core
Cyclization of Hydrazino-Pyridazine Intermediates
The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclization of 3-hydrazino-5-(4-methoxyphenyl)pyridazine (II ) with orthoesters or aldehydes under reflux conditions:
- Reagents : Ethyl orthoacetate or aromatic aldehydes (e.g., 3,4-difluorobenzaldehyde).
- Solvents : n-Butanol or ethanol.
- Conditions : Reflux at 100–150°C for 5–7 hours.
Example :
3-Hydrazino-5-(4-methoxyphenyl)pyridazine reacts with ethyl orthoacetate in n-butanol to yield 6-(4-methoxyphenyl)-3-methyl-triazolo[4,3-b]pyridazine. Demethylation or functional group interconversion introduces reactive sites for subsequent modifications.
Table 1: Cyclization Reaction Conditions and Yields
Introduction of the Thioacetamide Side Chain
Thiolation at the 3-Position
The 3-position of the triazolo-pyridazine core undergoes thiolation to introduce a mercapto group (-SH), enabling nucleophilic substitution with chloroacetamide derivatives:
- Step 1 : Treatment of 3-chloro-triazolo[4,3-b]pyridazine with thiourea in ethanol under reflux to form 3-mercapto-triazolo[4,3-b]pyridazine.
- Step 2 : Alkylation with N-(3,4-difluorophenyl)-2-chloroacetamide in the presence of a base (e.g., K₂CO₃).
Example :
3-Mercapto-6-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine reacts with N-(3,4-difluorophenyl)-2-chloroacetamide in DMF at 80°C for 12 hours to yield the target compound.
Table 2: Thiolation and Alkylation Parameters
| Intermediate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Mercapto-6-(4-MeO-Ph)-TriazoloPyridazine | N-(3,4-Difluorophenyl)-2-chloroacetamide | K₂CO₃ | DMF | 80 | 12 | 65–70 |
Alternative Routes via Direct Coupling
Suzuki-Miyaura Cross-Coupling
Aryl boronic acids facilitate the introduction of the 4-methoxyphenyl group early in the synthesis. For example, 6-bromo-triazolo[4,3-b]pyridazine undergoes coupling with 4-methoxyphenylboronic acid under palladium catalysis:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Conditions : 80°C in dioxane/water (3:1) with Na₂CO₃.
Example :
6-Bromo-3-mercapto-triazolo[4,3-b]pyridazine reacts with 4-methoxyphenylboronic acid to form 6-(4-methoxyphenyl)-3-mercapto-triazolo[4,3-b]pyridazine, followed by alkylation as in Section 2.1.
Table 3: Suzuki Coupling Efficiency
| Brominated Intermediate | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 6-Bromo-3-mercapto-TriazoloPyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 75–80 |
Optimization of Reaction Conditions
Solvent and Base Selection
Analytical Characterization
Spectroscopic Data
Challenges and Limitations
- Sensitivity of Thiol Intermediates : Mercapto groups (-SH) are prone to oxidation, necessitating inert atmospheres and antioxidants like BHT.
- Regioselectivity in Cyclization : Competing pathways may formtriazolo[1,5-b]pyridazine isomers, requiring careful stoichiometric control.
- Cost of Boronic Acids : Suzuki coupling reagents increase synthesis costs compared to traditional methods.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with appropriate aldehydes (e.g., 4-methoxybenzaldehyde). Subsequent steps include thioether linkage formation and amidation. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Triethylamine or DMAP improves coupling reactions during amidation .
- Temperature control : Step-dependent temperature gradients (e.g., 0–5°C for diazotization; 80–100°C for cyclization) ensure high yields .
- Purity monitoring : Use TLC and HPLC to track intermediates and final product .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation and purity:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., difluorophenyl, methoxyphenyl) and thioacetamide connectivity. Deuterated DMSO or CDCl3 resolves overlapping peaks .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]+ ion) .
- X-ray crystallography : Resolves 3D conformation and bond angles, critical for structure-activity relationship (SAR) studies .
- Elemental analysis : Confirms stoichiometry of C, H, N, S .
Q. How can initial biological screening be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols due to triazolo-pyridazine’s affinity for ATP-binding pockets .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility and stability : Pre-screen in PBS/DMSO mixtures to identify formulation challenges .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 3,4-difluorophenyl vs. 4-methoxyphenyl) modulate biological activity?
- Methodological Answer :
- Computational modeling : Perform DFT calculations to map electron density and HOMO-LUMO gaps, correlating with reactivity .
- Comparative SAR studies : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, 4-chlorophenyl) and assay against identical targets .
- Crystallographic data : Compare binding modes in protein-ligand complexes (e.g., via docking simulations) to identify steric clashes or favorable interactions .
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC50 values across studies)?
- Methodological Answer :
- Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
- Purity verification : Re-test compounds with ≥98% HPLC purity to exclude batch-dependent artifacts .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .
Q. How can synthetic routes be optimized for scalability while maintaining yield and purity?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., diazotization) to improve safety and reproducibility .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- DoE approaches : Apply factorial design to optimize variables (e.g., molar ratios, reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
